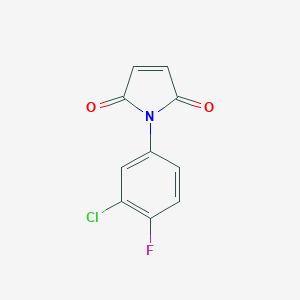

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALVOABWAGKNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337516 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134220-37-4 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione . Given the burgeoning interest in substituted maleimides within medicinal chemistry and materials science, this document outlines a reliable synthetic protocol, predicts the physicochemical and spectroscopic properties of the target compound, and discusses its potential applications in drug development. The methodologies and data presented herein are based on established principles and analogous compounds reported in the scientific literature.

Introduction

N-substituted maleimides are a class of compounds with significant utility in various scientific domains. Their inherent reactivity makes them valuable as Michael acceptors and dienophiles in Diels-Alder reactions. In the realm of drug development, the maleimide moiety is a crucial component in the design of antibody-drug conjugates (ADCs), acting as a stable covalent linker to thiol groups on proteins.[1] Furthermore, various N-aryl maleimide derivatives have demonstrated a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The specific compound, this compound, incorporates a halogenated phenyl ring, a feature often associated with enhanced biological activity. This guide provides a detailed protocol for its synthesis and a thorough characterization profile.

Proposed Synthesis

The synthesis of this compound is proposed via a well-established two-step procedure for N-arylmaleimides.[5][6][7] The first step involves the nucleophilic acyl substitution reaction between 3-chloro-4-fluoroaniline and maleic anhydride to form the intermediate N-(3-chloro-4-fluorophenyl)maleamic acid. The subsequent step is a dehydrative cyclization of the maleamic acid intermediate to yield the target maleimide.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)maleamic acid

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in 50 mL of anhydrous diethyl ether.

-

In a separate beaker, prepare a solution of 3-chloro-4-fluoroaniline (1.0 eq) in 25 mL of anhydrous diethyl ether.

-

Slowly add the aniline solution to the maleic anhydride solution at room temperature with continuous stirring. The reaction is exothermic.

-

A precipitate will form upon addition. Continue stirring the suspension at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether.

-

Dry the resulting white solid, N-(3-chloro-4-fluorophenyl)maleamic acid, under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

To a 100 mL Erlenmeyer flask, add the dried N-(3-chloro-4-fluorophenyl)maleamic acid (1.0 eq), anhydrous sodium acetate (0.2 eq), and acetic anhydride (5 mL per gram of maleamic acid).

-

Heat the mixture on a steam bath or in an oil bath at 90-100 °C with swirling for approximately 30-60 minutes, or until the solid dissolves.

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.

-

The product will precipitate out of the solution. Stir the mixture for 15-20 minutes to allow for complete precipitation.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold petroleum ether.

-

Recrystallize the crude product from a suitable solvent such as cyclohexane or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₅ClFNO₂ |

| Molecular Weight | 225.61 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 130 - 140 °C |

| Solubility | Soluble in acetone, chloroform, DMSO; sparingly soluble in ethanol; insoluble in water. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.55 (m, 2H, Ar-H), 7.25-7.35 (t, 1H, Ar-H), 6.90 (s, 2H, -CH=CH-) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.5 (C=O), 158.0 (d, ¹JCF = 250 Hz, C-F), 134.5 (-CH=CH-), 131.0 (Ar-C), 130.0 (Ar-C), 128.5 (d, ³JCF = 8 Hz, Ar-C), 122.0 (d, ²JCF = 19 Hz, C-Cl), 117.5 (d, ²JCF = 22 Hz, Ar-C) |

| IR (KBr, cm⁻¹) | ~3100 (C-H, vinyl), ~1710 (C=O, imide), ~1600, 1500 (C=C, aromatic), ~1400 (C-N), ~1230 (C-F), ~830 (C-Cl) |

| Mass Spectrometry (EI) | m/z (%): 225 (M⁺, 100), 227 ([M+2]⁺, 33), 197, 171, 144 |

Potential Biological Activity and Signaling Pathways

N-aryl maleimides are known to exhibit a range of biological activities. Their primary mode of action often involves covalent modification of cysteine residues in proteins through a Michael addition reaction. This reactivity is harnessed in the development of targeted therapies.

Given the reactivity of the maleimide moiety, this compound could potentially interact with various signaling pathways by inhibiting key enzymes that possess reactive cysteine residues. For instance, many protein kinases, which are crucial regulators of cell signaling, have cysteine residues in or near their active sites. Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Potential mechanism of action via protein kinase inhibition.

Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been investigated as potential tyrosine kinase inhibitors, showing activity against cancer cell lines.[8] Specifically, some have been shown to interact with the ATP-binding domains of EGFR and VEGFR2.[9] While the title compound lacks the 4-amino group, the core maleimide structure suggests that kinase inhibition is a plausible mechanism of action that warrants investigation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is robust and based on well-documented procedures for analogous compounds. The predicted physicochemical and spectroscopic data offer a benchmark for researchers to verify their synthesized product. The potential for this compound to interact with key biological pathways, particularly through covalent modification of proteins, makes it an interesting candidate for further investigation in drug discovery and development. This guide serves as a valuable resource for scientists working in medicinal chemistry, chemical biology, and materials science.

References

- 1. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the characteristic spectroscopic data for the compound 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, a substituted N-arylmaleimide. While a complete, published dataset for this specific molecule is not available in a single source, this document compiles expected and representative data based on the analysis of structurally analogous compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Furthermore, it outlines detailed experimental protocols for the synthesis and spectroscopic characterization of this class of compounds.

Compound Structure and Overview

This compound belongs to the N-substituted maleimide class of compounds. These molecules are of significant interest in medicinal chemistry and materials science due to the reactive nature of the maleimide double bond, which allows for selective conjugation with thiols, such as those found in cysteine residues of proteins. Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₅ClFNO₂

-

Molecular Weight: 225.60 g/mol

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is extrapolated from known spectra of similar N-aryl-substituted maleimides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Expected) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~ 7.55 | dd | J ≈ 6.5, 2.5 Hz | 1H | Ar-H (H-2') |

| ~ 7.30 - 7.40 | m | - | 2H | Ar-H (H-5', H-6') |

| ~ 6.85 | s | - | 2H | Olefinic (-CH=CH-) |

Table 2: ¹³C NMR Spectroscopic Data (Expected) Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~ 169.0 | C=O (Pyrrole-2,5-dione) |

| ~ 158.0 (d) | C-F (C-4') |

| ~ 134.5 | C=C (Olefinic) |

| ~ 130.0 | C-Cl (C-3') |

| ~ 129.5 | Ar-C (C-6') |

| ~ 128.0 | Ar-C (C-1') |

| ~ 125.0 | Ar-C (C-2') |

| ~ 117.0 (d) | Ar-C (C-5') |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Absorption Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Medium | =C-H stretch (olefinic) |

| ~ 1780 - 1700 | Strong | C=O stretch (imide, asymmetric & symmetric) |

| ~ 1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1400 | Strong | C-N stretch (imide) |

| ~ 1250 | Strong | C-F stretch (aromatic) |

| ~ 830 | Strong | C-Cl stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Mass Spectrometry Data (Expected)

| m/z | Relative Intensity | Assignment |

| 225/227 | High | [M]⁺, [M+2]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 197/199 | Medium | [M - CO]⁺ |

| 143/145 | Medium | [C₆H₃ClFN]⁺ |

| 127 | High | [C₆H₃ClF]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-arylmaleimides, which can be adapted for this compound.

Synthesis of this compound

A common method for synthesizing N-substituted maleimides involves the reaction of maleic anhydride with a primary amine, followed by dehydrative cyclization.

-

Step 1: Formation of Maleamic Acid

-

Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 3-chloro-4-fluoroaniline (1.0 eq) in the same solvent to the maleic anhydride solution at room temperature with constant stirring.

-

Continue stirring the reaction mixture for 2-4 hours. The intermediate maleamic acid will precipitate out of the solution.

-

Filter the precipitate, wash with cold solvent, and dry under vacuum.

-

-

Step 2: Cyclization to Imide

-

Suspend the dried maleamic acid intermediate in glacial acetic acid.

-

Add a dehydrating agent, such as anhydrous sodium acetate (0.5 eq) or acetic anhydride (1.5 eq).

-

Heat the mixture to reflux (approximately 100-120 °C) for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum for analysis.

-

-

IR Spectroscopy:

-

Record the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Analyze the sample using an Electron Ionization (EI) mass spectrometer.

-

Introduce a small amount of the sample, either directly via a solid probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Acquire the mass spectrum, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and structural elucidation of a target compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the Chemical Properties of N-(3-chloro-4-fluorophenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-(3-chloro-4-fluorophenyl)maleimide, a halogenated aryl maleimide derivative of interest in chemical biology and drug development. Due to the limited availability of experimental data for this specific compound, this guide leverages information from closely related analogs to provide a robust predictive profile.

Chemical and Physical Properties

N-(3-chloro-4-fluorophenyl)maleimide belongs to the class of N-substituted maleimides, which are characterized by a reactive double bond within the maleimide ring. This feature makes them valuable reagents for bioconjugation, particularly for their ability to form stable covalent bonds with thiol groups of cysteine residues in proteins.

Table 1: General Chemical and Physical Properties of N-(3-chloro-4-fluorophenyl)maleimide and Related Analogs

| Property | Value for N-(3-chloro-4-fluorophenyl)maleimide (Predicted) | Value for N-(4-chlorophenyl)maleimide | Value for N-(4-fluorophenyl)maleimide | Value for N-(3-chlorophenyl)maleimide |

| Molecular Formula | C₁₀H₅ClFNO₂ | C₁₀H₆ClNO₂[1][2] | C₁₀H₆FNO₂ | C₁₀H₆ClNO₂[3] |

| Molecular Weight | 225.60 g/mol | 207.61 g/mol [1][2] | 191.16 g/mol | 207.61 g/mol [3] |

| Appearance | White to off-white solid | Solid[1] | White to yellow to green powder/crystal | Crystalline solid |

| Melting Point | Not available | 115-120 °C[1] | 154-158 °C[4] | Not available |

| Boiling Point | Not available | 350.6 °C at 760 mmHg (estimate)[5] | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | Not specified | Not specified | Not specified |

Spectral Data

Table 2: Predicted and Comparative Spectral Data

| Spectrum Type | Predicted Data for N-(3-chloro-4-fluorophenyl)maleimide | Comparative Data for N-(4-fluorophenyl)maleimide (in CDCl₃)[6] | Comparative Data for N-(4-chlorophenyl)maleimide (in CDCl₃)[6] | Comparative Data for N-(3-chlorophenyl)maleimide (in CDCl₃)[7] |

| ¹H NMR | Aromatic protons: multiplets between δ 7.0-7.5 ppm. Maleimide protons: singlet around δ 6.8-6.9 ppm. | Aromatic protons: δ 7.34-7.31 (m, 2H), 7.17-7.13 (m, 2H). Maleimide protons: δ 6.84 (s, 2H). | Aromatic protons: δ 7.43 (m, 2H), 7.32 (m, 2H). Maleimide protons: δ 6.85 (s, 2H). | Aromatic protons: multiplet. Maleimide protons: singlet. |

| ¹³C NMR | Carbonyl carbons: ~169-170 ppm. Olefinic carbons: ~134 ppm. Aromatic carbons: ~115-160 ppm (with C-F and C-Cl splitting). | Carbonyl carbon: δ 169.3. Olefinic carbons: δ 134.2. Aromatic carbons: δ 162.8, 160.9, 127.9, 127.8, 116.2, 116.0. | Carbonyl carbon: δ 169.1. Olefinic carbons: δ 134.3. Aromatic carbons: δ 133.7, 129.9, 129.3, 127.1. | Carbonyl carbon: multiple signals. Olefinic carbons: not specified. Aromatic carbons: multiple signals. |

| IR (KBr) | C=O stretching: ~1700-1780 cm⁻¹. C=C stretching: ~1580-1640 cm⁻¹. C-N stretching: ~1350-1380 cm⁻¹. C-Cl stretching: ~700-800 cm⁻¹. C-F stretching: ~1100-1200 cm⁻¹. | Not available | Not available | C=O stretching, C=C stretching, C-N stretching, C-Cl stretching. |

| Mass Spec. (GC-MS) | Molecular ion peak (M⁺) at m/z 225, with characteristic isotopic pattern for chlorine. | Molecular ion peak (M⁺) at m/z 191.[6] | Molecular ion peak (M⁺) at m/z 207.[6] | Molecular ion peak (M⁺) at m/z 207.[7] |

Experimental Protocols

General Synthesis of N-(3-chloro-4-fluorophenyl)maleimide

This protocol is adapted from general methods for the synthesis of N-aryl maleimides.[8]

Step 1: Formation of N-(3-chloro-4-fluorophenyl)maleamic acid

-

Dissolve 3-chloro-4-fluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of maleic anhydride (1 equivalent) in the same solvent to the aniline solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours or overnight.

-

The N-(3-chloro-4-fluorophenyl)maleamic acid intermediate will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.

-

The product can be used in the next step without further purification.

Step 2: Cyclization to N-(3-chloro-4-fluorophenyl)maleimide

-

Suspend the N-(3-chloro-4-fluorophenyl)maleamic acid (1 equivalent) in acetic anhydride (excess).

-

Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).

-

Heat the mixture with stirring to a temperature of 80-100 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure N-(3-chloro-4-fluorophenyl)maleimide.

Reactivity and Biological Applications

The primary utility of N-substituted maleimides in drug development and chemical biology stems from their selective reactivity towards thiol groups.

Thiol-Maleimide Michael Addition

N-(3-chloro-4-fluorophenyl)maleimide is expected to undergo a highly efficient Michael addition reaction with sulfhydryl groups (thiols), such as those found in cysteine residues of proteins and peptides. This reaction forms a stable thioether bond and is the basis for many bioconjugation strategies. The reaction is most efficient at a pH range of 6.5-7.5.

Potential Applications in Drug Development

-

Antibody-Drug Conjugates (ADCs): The maleimide moiety can serve as a linker to attach potent cytotoxic drugs to monoclonal antibodies, targeting them specifically to cancer cells.

-

PEGylation: Modification of therapeutic proteins or peptides with polyethylene glycol (PEG) using maleimide chemistry can improve their pharmacokinetic properties.

-

Fluorescent Labeling: Attachment of fluorescent probes to proteins via cysteine-maleimide ligation allows for visualization and tracking in cellular imaging studies.

-

Enzyme Inhibition: Maleimides have been shown to act as inhibitors of enzymes, particularly those with a critical cysteine residue in their active site.[9]

Safety and Handling

N-substituted maleimides should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For N-(4-chlorophenyl)maleimide, the hazard classifications include acute toxicity (oral), skin irritation, and serious eye damage.[1] Similar precautions should be taken for N-(3-chloro-4-fluorophenyl)maleimide.

Conclusion

N-(3-chloro-4-fluorophenyl)maleimide is a promising reagent for applications in drug development and chemical biology, primarily due to the versatile and selective reactivity of the maleimide group. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview of its predicted chemical properties and potential applications based on the well-established chemistry of related N-aryl maleimides. Further experimental validation of the properties outlined herein is recommended for specific research applications.

References

- 1. Maleimide(541-59-3) 1H NMR spectrum [chemicalbook.com]

- 2. N-(4-Chlorophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(3-Chlorophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maleimide, n-(2,6-xylyl)- [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Maleimide(541-59-3) 13C NMR spectrum [chemicalbook.com]

"1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" CAS number 383137-55-1

CAS Number: 383137-55-1

Molecular Formula: C₁₀H₅ClFNO₂

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a halogenated aryl maleimide derivative. While specific research on this particular compound is limited, its structural motif is of significant interest in medicinal chemistry. The pyrrole-2,5-dione core, also known as maleimide, is a prominent scaffold in the design of bioactive molecules, particularly as inhibitors of various enzymes and as reagents for bioconjugation. This guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols, drawing from research on structurally related compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 225.61 g/mol | Calculated |

| CAS Number | 383137-55-1 | |

| Linear Formula | C₁₀H₅ClFNO₂ | Sigma-Aldrich[1] |

| SMILES | O=C1C=CC(=O)N1C2=CC(Cl)=C(F)C=C2 |

Synthesis

The synthesis of N-substituted maleimides, such as this compound, is typically achieved through the condensation of an appropriate amine with maleic anhydride or its derivatives.

General Synthetic Pathway

A common method involves a two-step process:

-

Amic Acid Formation: Reaction of maleic anhydride with 3-chloro-4-fluoroaniline to form the intermediate maleamic acid.

-

Cyclization/Dehydration: The maleamic acid is then cyclized, usually with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to yield the final N-substituted maleimide.

Experimental Protocol: Synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones

While a specific protocol for the title compound is not available, the following procedure for synthesizing related 4-amino-3-chloro-1H-pyrrole-2,5-diones from 3,4-dichloro-1H-pyrrole-2,5-diones can be adapted.[2]

-

Dissolution: Dissolve 10 mmol of a 3,4-dichloro-1H-pyrrole-2,5-dione derivative in 50 cm³ of ethanol.

-

Amine Addition: Add 20 mmol of the appropriate primary amine to the solution with stirring.

-

Heating: Heat the reaction mixture to a temperature between 50-80 °C and maintain stirring for 2 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, evaporate the solvent under reduced pressure (in vacuo).

-

Purification: Filter the resulting product, wash it with ethanol and a small amount of ice water.

Potential Biological Activity

Derivatives of 1H-pyrrole-2,5-dione have been investigated for a range of biological activities, including as potential tyrosine kinase inhibitors.[2][3]

Tyrosine Kinase Inhibition

Structurally related 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed and synthesized as potential inhibitors of tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[2][3] These compounds are thought to interact with the ATP-binding domains of these receptors, thereby inhibiting their activity.[2][3] Molecular docking and short-molecular dynamics studies have suggested that these derivatives can form stable complexes with EGFR and VEGFR2.[2][3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A generalized protocol to assess the inhibitory activity of a compound against a specific kinase would be as follows:

-

Reagents: Prepare a reaction buffer, the kinase of interest, a suitable substrate (e.g., a peptide), ATP, and the test compound at various concentrations.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction, often by adding a solution that chelates Mg²⁺ (e.g., EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or radiometric assays using ³²P-labeled ATP.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. While direct experimental data on this specific molecule is scarce, the established synthetic routes and biological activities of related N-aryl maleimides provide a strong foundation for future research. The protocols and pathways described in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this and similar compounds. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Biological activity of substituted N-phenylmaleimides

An In-depth Technical Guide on the Biological Activity of Substituted N-Phenylmaleimides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted N-phenylmaleimides are a class of organic compounds characterized by a central maleimide ring attached to a substituted phenyl group. The maleimide moiety is a Michael acceptor, making it highly reactive toward nucleophiles, particularly the thiol groups of cysteine residues in proteins.[1] This inherent reactivity is the foundation of their biological activity and has positioned them as versatile scaffolds in medicinal chemistry and drug development. These compounds are explored for a wide range of therapeutic applications, including as anticancer agents, enzyme inhibitors, and modulators of inflammatory pathways.[2][3][4] This guide provides a comprehensive overview of their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes.

Core Mechanism of Action: Covalent Modification

The primary mechanism by which N-phenylmaleimides exert their biological effects is through the covalent modification of proteins. The electron-deficient double bond in the maleimide ring readily undergoes a Michael addition reaction with soft nucleophiles, most notably the sulfhydryl (thiol) group of cysteine residues.[1] This irreversible covalent bond formation can profoundly alter the target protein's structure and function.

Depending on the role of the modified cysteine residue, this interaction can lead to various outcomes:

-

Enzyme Inhibition: If the cysteine is located within an enzyme's active site or an allosteric site critical for its catalytic activity, the covalent modification often results in irreversible inhibition.[2]

-

Disruption of Protein-Protein Interactions: Covalent binding can sterically hinder a protein's ability to interact with its binding partners.

-

Alteration of Protein Conformation: Modification of a structurally important cysteine can disrupt the protein's native three-dimensional structure, leading to loss of function.

Caption: Covalent modification of a protein via Michael addition.

Key Biological Activities and Quantitative Data

Substituted N-phenylmaleimides have demonstrated a broad spectrum of biological activities, with anticancer and inflammatory modulation being the most extensively studied.

Anticancer Activity

The cytotoxic effects of N-phenylmaleimide derivatives have been evaluated against numerous cancer cell lines. Their antitumor activity is often attributed to the induction of oxidative stress, inhibition of critical enzymes in cancer progression, and interference with cell cycle regulation.[4][5]

One key mechanism is the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[2] By covalently modifying cysteine residues on this enzyme, N-phenylmaleimides can act as catalytic inhibitors, preventing the enzyme from completing its function and leading to mitotic arrest and apoptosis.[2][6] Furthermore, studies have shown that these compounds can induce cell death in leukemia cells through a process associated with increased Reactive Oxygen Species (ROS) generation, leading to a loss of mitochondrial membrane potential and ATP depletion.[5]

Table 1: Cytotoxicity of Selected N-Phenylmaleimide Derivatives

| Compound | Substituent(s) | Cancer Cell Line | Assay | IC50 / Activity Metric | Reference |

|---|---|---|---|---|---|

| M5 | 4-methyl | B16F10 (Melanoma) | In vivo | Significant tumor growth inhibition | [4] |

| M7 | 4-methoxy | B16F10 (Melanoma) | In vivo | Significant tumor growth inhibition | [4] |

| M9 | N-phenyl-ethyl | B16F10 (Melanoma) | In vivo | Promoted intense oxidative stress | [4] |

| N-[4-(2-Benzimidazolyl)phenyl]maleimide | 4-(2-Benzimidazolyl) | Various | In vitro | Potent Topoisomerase II inhibitor | [2] |

| Generic Maleimides | - | Leukemia Cell Lines | In vitro | Induced cell death via oxidative stress |[5] |

Modulation of Inflammatory Pathways

N-phenylmaleimide derivatives can also act as modulators of inflammatory processes.

-

Myeloperoxidase (MPO) Activation: Unsubstituted N-phenylmaleimide (NFM) and 4-methyl-N-phenylmaleimide have been shown to increase the activity of MPO, an enzyme involved in the innate immune response that generates hypochlorous acid.[7] This activity suggests these compounds can serve as mimetics of the pro-inflammatory process, providing a model system to study oxidative cell injury induced by neutrophils.[7]

-

Inhibition of NOD2 Signaling: Benzimidazole-containing derivatives have been identified as potential inhibitors of the NOD2 signaling pathway.[2] NOD2 is an intracellular pattern recognition receptor involved in innate immunity; its overactivation is linked to inflammatory diseases. Inhibition of this pathway can block the downstream activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.

Caption: Proposed inhibition of the NOD2 inflammatory pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted N-phenylmaleimides.

Protocol 1: Synthesis of a Substituted N-Phenylmaleimide

This two-step protocol describes the synthesis of an N-aryl maleimide from a substituted aniline and maleic anhydride, a common method reported in the literature.[8]

Step 1: Acylation to form N-Phenyl Maleamic Acid

-

Dissolve the desired substituted aniline in a suitable solvent (e.g., diethyl ether).

-

Slowly add a solution of maleic anhydride (1 molar equivalent) in the same solvent to the aniline solution.

-

Stir the reaction mixture at room temperature. The corresponding N-phenyl maleamic acid will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry under a vacuum.

Step 2: Cyclization to form N-Phenylmaleimide

-

Suspend the N-phenyl maleamic acid product from Step 1 in acetic anhydride.

-

Add anhydrous sodium acetate (approx. 0.5 molar equivalents) as a catalyst.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the crude N-phenylmaleimide product.

-

Collect the solid by filtration, wash thoroughly with water to remove acetic acid and salts, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cell viability and proliferation. It is a standard method for assessing the cytotoxic potential of compounds.[9]

Caption: A typical workflow for an MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the N-phenylmaleimide test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: In Vitro Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase IIα, a common method to screen for inhibitors of this enzyme.[2]

Methodology:

-

Enzyme and Substrate Preparation: Use purified recombinant human topoisomerase IIα and supercoiled plasmid DNA (e.g., pBR322) as the substrate.

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme, plasmid DNA, and a reaction buffer (containing ATP) on ice.

-

Inhibitor Addition: Add the N-phenylmaleimide derivative at a range of concentrations to the reaction tubes. Include a positive control inhibitor (e.g., etoposide) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. The different forms of DNA (supercoiled, relaxed, and nicked) will separate based on their shape.

-

Interpretation: Inhibition of topoisomerase II activity is observed as a decrease in the conversion of supercoiled DNA to its relaxed form compared to the vehicle control. A dose-dependent inhibition can be quantified by densitometry of the DNA bands.

Conclusion and Future Outlook

Substituted N-phenylmaleimides represent a valuable class of compounds with significant, tunable biological activity. Their core mechanism, rooted in the covalent modification of protein thiols, makes them potent and often irreversible inhibitors of key cellular targets. The extensive research into their anticancer properties highlights their potential in oncology, particularly through mechanisms like Topoisomerase II inhibition and induction of oxidative stress. Furthermore, their ability to modulate inflammatory pathways opens avenues for their development as treatments for immune-related disorders. Future research will likely focus on improving the target selectivity of these compounds to minimize off-target effects and enhance their therapeutic index, potentially through the strategic design of substituents on the phenyl ring to foster specific non-covalent interactions with the target protein.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model | Semantic Scholar [semanticscholar.org]

- 5. Vol 24, No 20 (2024) - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 6. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

The Versatile Intermediate: A Technical Guide to 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, a key research chemical intermediate. This document provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, with a focus on its applications in drug discovery and bioconjugation. Detailed experimental protocols and visual diagrams are included to facilitate its practical use in the laboratory.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its predicted and extrapolated physicochemical properties based on the analysis of its constituent functional groups and data from structurally similar N-aryl maleimides.

| Property | Value |

| Molecular Formula | C₁₀H₅ClFNO₂ |

| Molecular Weight | 225.61 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Estimated range: 120-140 °C |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); low solubility in water. |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 (estimated) |

| pKa | Not available |

Synthesis of this compound

The synthesis of N-aryl maleimides such as this compound typically follows a two-step procedure involving the formation of a maleamic acid intermediate, followed by cyclization.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(3-Chloro-4-fluorophenyl)maleamic acid

-

In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as anhydrous diethyl ether or glacial acetic acid.

-

To this solution, add a solution of 3-chloro-4-fluoroaniline (1.0 equivalent) in the same solvent dropwise at room temperature with constant stirring.

-

A precipitate of N-(3-Chloro-4-fluorophenyl)maleamic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.

Step 2: Cyclization to this compound

-

Suspend the dried N-(3-Chloro-4-fluorophenyl)maleamic acid in acetic anhydride (approximately 5-10 volumes).

-

Add a catalytic amount of a dehydrating agent, such as sodium acetate or triethylamine.

-

Heat the mixture to reflux (around 80-100 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic anhydride and salts, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Reactivity and Applications as a Research Intermediate

The primary reactivity of this compound stems from the electrophilic nature of the maleimide double bond, making it an excellent Michael acceptor. This property is central to its utility in various research applications, particularly in bioconjugation and the synthesis of more complex molecules.

Michael Addition Reactions

The electron-withdrawing dicarbonyl system of the pyrrole-2,5-dione ring activates the carbon-carbon double bond for conjugate addition (Michael addition) with nucleophiles. Thiol groups (-SH) are particularly reactive towards maleimides, forming stable thioether bonds. This reaction is highly specific and proceeds under mild conditions, making it a cornerstone of bioconjugation chemistry.

-

Dissolve the thiol-containing molecule (e.g., a cysteine-containing peptide or protein) in a suitable buffer, typically at a pH between 6.5 and 7.5. Common buffers include phosphate-buffered saline (PBS) or Tris buffer.

-

Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

-

Add a slight molar excess (1.1 to 5 equivalents) of the maleimide solution to the buffered solution of the thiol-containing molecule.

-

Allow the reaction to proceed at room temperature for 1-2 hours, or at 4 °C overnight.

-

The progress of the conjugation can be monitored using techniques such as HPLC or mass spectrometry.

-

Upon completion, the excess maleimide and solvent can be removed by dialysis, size-exclusion chromatography, or other appropriate purification methods.

Role in Drug Discovery

The this compound scaffold is a valuable building block in medicinal chemistry. The substituted phenyl ring can be modified to modulate pharmacological properties such as receptor binding, solubility, and metabolic stability. The maleimide core can act as a reactive handle for covalent inhibition of enzymes, particularly those with a cysteine residue in their active site. Derivatives of N-aryl maleimides have been investigated for their potential as kinase inhibitors and antimicrobial agents. For instance, some 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have shown potential as inhibitors of growth factor receptors like EGFR and VEGFR2.[1]

Spectroscopic Data Interpretation

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the 3-chloro-4-fluorophenyl ring would appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm).- The two equivalent protons on the maleimide double bond would typically show a singlet at around δ 6.7-7.0 ppm. |

| ¹³C NMR | - Carbonyl carbons of the dione would be observed at approximately δ 170 ppm.- Olefinic carbons of the maleimide ring would appear around δ 134 ppm.- Aromatic carbons would be seen in the δ 115-140 ppm range, with their chemical shifts influenced by the chloro and fluoro substituents. |

| IR Spectroscopy | - Strong C=O stretching vibrations for the dione group in the range of 1700-1780 cm⁻¹.- C=C stretching of the maleimide ring around 1600 cm⁻¹.- C-Cl and C-F stretching bands in the fingerprint region. |

| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (225.61 for C₁₀H₅ClFNO₂).- Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be characteristic. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile research chemical intermediate. Its well-defined reactivity, particularly as a Michael acceptor, makes it a powerful tool for the synthesis of complex organic molecules and for bioconjugation applications. The presence of the chloro and fluoro substituents on the phenyl ring offers opportunities for further functionalization and for fine-tuning the electronic and pharmacological properties of its derivatives. This guide provides a foundational understanding of its properties and potential applications, aiming to facilitate its effective use in advanced research and development.

References

Technical Guide: Initial Biological Screening of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Disclaimer: Publicly available biological assay data for the specific compound 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is limited. This guide provides a comprehensive framework for the initial biological screening of this compound based on established methodologies for structurally related N-aryl maleimides and pyrrole-2,5-dione derivatives. The presented data and pathways should be considered representative examples to guide experimental design.

Introduction

The 1H-pyrrole-2,5-dione (maleimide) scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The N-aryl substitution, as seen in this compound, can significantly influence the compound's physicochemical properties and biological targets. This document outlines a strategic approach for the initial in vitro screening of this compound to elucidate its potential therapeutic value. The core of this strategy involves a panel of assays to assess its cytotoxicity, anti-inflammatory, and enzyme inhibitory activities.

Initial Screening Workflow

The initial screening process is designed as a tiered approach, starting with broad cytotoxicity assessments, followed by more specific anti-inflammatory and enzyme inhibition assays based on the initial findings.

Unraveling the Molecular Reactivity of N-(3-chloro-4-fluorophenyl)maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of N-(3-chloro-4-fluorophenyl)maleimide, a compound of interest in bioconjugation and drug development. While specific experimental data for this particular maleimide derivative is not extensively available in public literature, its reactivity can be thoroughly understood through the well-established chemistry of the N-aryl maleimide scaffold. The core mechanism of action is the covalent modification of thiol-bearing molecules, primarily cysteine residues in proteins, via a Michael addition reaction. This guide will detail the underlying chemical principles, influencing factors, potential cellular consequences, and relevant experimental protocols.

Core Mechanism of Action: The Thiol-Maleimide Michael Addition

The primary mechanism of action of N-(3-chloro-4-fluorophenyl)maleimide is its covalent reaction with sulfhydryl (thiol) groups. This reaction, a Michael addition, is a highly efficient and selective method for forming a stable carbon-sulfur bond. The maleimide group contains an electron-deficient carbon-carbon double bond, making it an excellent Michael acceptor. The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the vinyl carbons of the maleimide ring. This forms a stable thioether linkage.

The reaction is highly specific for thiols, especially within a pH range of 6.5-7.5.[1] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1]

The N-aryl substitution on the maleimide, in this case, a 3-chloro-4-fluorophenyl group, is known to influence the reactivity and stability of the resulting conjugate. Electron-withdrawing groups on the phenyl ring can increase the susceptibility of the thiosuccinimide product to hydrolysis.[2] This can be advantageous in certain applications, as it can lead to a more stable, ring-opened succinamic acid thioether that is less prone to retro-Michael reactions.[1][3]

Caption: General mechanism of the thiol-maleimide reaction.

Potential Cellular Targets and Signaling Pathways

Given its high reactivity towards thiols, N-(3-chloro-4-fluorophenyl)maleimide can potentially interact with a wide array of cellular proteins containing accessible cysteine residues. These residues are often critical for protein structure, function, and regulation. Covalent modification by the maleimide can lead to:

-

Enzyme Inhibition: Cysteine residues are frequently found in the active sites of enzymes, such as phosphatases and proteases. Alkylation of these residues can lead to irreversible enzyme inhibition.

-

Disruption of Protein-Protein Interactions: Cysteine residues can be involved in disulfide bond formation or located at protein-protein interaction interfaces. Their modification can disrupt these interactions.

-

Induction of Cellular Stress Responses: The modification of cellular proteins can lead to proteotoxic stress and the activation of cellular stress response pathways. Studies on other N-aryl maleimides have shown that they can induce the Unfolded Protein Response (UPR), a signaling pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum.[4] Activation of the UPR can lead to either cell survival and adaptation or, if the stress is too severe, apoptosis.[4]

Caption: Potential cellular consequences of protein modification.

Quantitative Data

As of this writing, no specific quantitative data (e.g., IC50 values for enzyme inhibition, reaction rate constants) for N-(3-chloro-4-fluorophenyl)maleimide is available in the peer-reviewed literature. The following table provides general parameters for the maleimide-thiol reaction based on studies with similar compounds.

| Parameter | Typical Value/Range | Conditions | Reference |

| Reaction pH | 6.5 - 7.5 | Aqueous Buffer | [1] |

| Reaction Temperature | 4 - 25 °C | [5] | |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | For protein labeling | [5][6] |

| Reaction Time | 2 hours to overnight | [5][6] |

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide derivative to a thiol-containing protein. These should be optimized for the specific application.

Protocol 1: General Protein Labeling

Materials:

-

Thiol-containing protein

-

N-(3-chloro-4-fluorophenyl)maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Anhydrous DMSO or DMF

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP.

-

Maleimide Stock Solution: Prepare a 10 mM stock solution of N-(3-chloro-4-fluorophenyl)maleimide in anhydrous DMSO or DMF immediately before use.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide. Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing.

-

Quenching: Add a quenching reagent to a final concentration of 1-2 mM to consume any unreacted maleimide. Incubate for 15-30 minutes.

-

Purification: Remove excess maleimide and quenching reagent by size-exclusion chromatography or dialysis.

Caption: A typical experimental workflow for protein conjugation.

Conclusion

N-(3-chloro-4-fluorophenyl)maleimide is a thiol-reactive compound whose mechanism of action is predicated on the highly efficient and selective Michael addition reaction. This covalent modification of cysteine residues in proteins can lead to a variety of cellular effects, including enzyme inhibition and the induction of stress response pathways like the UPR. While specific quantitative data for this compound is lacking, the extensive knowledge of maleimide chemistry provides a robust framework for its application in research and drug development. Careful consideration of reaction conditions, particularly pH, is critical for successful and specific conjugation. Further research is warranted to elucidate the unique biological activities and potential therapeutic applications of this specific N-aryl maleimide.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. kinampark.com [kinampark.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of Antiproliferative Phenylmaleimides that Activate the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

Technical Guide: Physical and Chemical Stability of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a substituted N-aryl maleimide. The maleimide moiety is a critical component in bioconjugation chemistry, often utilized for covalently linking molecules to the thiol groups of cysteine residues in proteins and peptides. The stability of the maleimide ring and its linkage to the phenyl group is paramount for the efficacy and safety of resulting conjugates, particularly in the context of drug development where stability directly impacts shelf-life, bioavailability, and therapeutic effect.

This technical guide provides a comprehensive overview of the physical and chemical stability of this compound, with a focus on its susceptibility to degradation under various conditions. The information presented is synthesized from studies on structurally related N-aryl maleimides and established principles of chemical stability testing.

Core Stability Profile

The stability of this compound is primarily influenced by the chemical reactivity of the maleimide ring and the electronic effects of the substituted phenyl ring.

Physical Stability:

Chemical Stability:

The primary route of degradation for N-aryl maleimides is hydrolysis of the maleimide ring to form the corresponding maleamic acid. This process is influenced by pH, temperature, and the electronic nature of the substituents on the aryl ring. The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring of this compound is expected to make the carbonyl carbons of the maleimide ring more electrophilic and thus more susceptible to nucleophilic attack by water, leading to an increased rate of hydrolysis compared to unsubstituted N-phenylmaleimide.[1]

Quantitative Stability Data (Comparative)

While specific quantitative stability data for this compound is not extensively published, the following tables provide representative data for N-aryl maleimides to facilitate a comparative understanding.

Table 1: Hydrolysis Half-lives of N-Aryl Maleimide Derivatives

| Compound | pH | Temperature (°C) | Half-life (hours) | Reference |

| N-phenylmaleimide | 7.4 | 37 | ~27 | General literature |

| N-(4-fluorophenyl)maleimide | 7.4 | 37 | ~0.7 | [2] |

| N-aryl thiosuccinimide conjugate | 7.4 | 37 | 1.5 | [2] |

Note: The significantly shorter half-life of the N-fluorophenyl variant highlights the impact of electron-withdrawing substituents on hydrolysis rates.

Table 2: Thermal Properties of Polymers from N-Substituted Maleimides

| N-Substituent | Glass Transition Temp (Tg, °C) | Decomposition Temp (Td, °C) | Reference |

| Phenyl | 225 | 380 | [3] |

| Cyclohexyl | 185 | 365 | [3] |

Note: Polymers derived from N-substituted maleimides generally exhibit high thermal stability, suggesting the parent monomers also possess a degree of thermal robustness.

Key Degradation Pathways

The principal chemical degradation pathway for this compound is hydrolysis.

Experimental Protocols

Detailed experimental protocols are essential for assessing the stability of this compound.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.[4][5]

Objective: To evaluate the stability of the molecule under stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period. Due to the expected rapid hydrolysis of N-aryl maleimides in basic conditions, shorter time points are recommended.[6][7]

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period.

-

Photolytic Degradation: Expose the stock solution and solid compound to UV light (e.g., 254 nm) and fluorescent light as per ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Long-Term and Accelerated Stability Testing

These studies are performed to determine the shelf-life of the drug substance under recommended storage conditions.

Objective: To establish a re-test period or shelf life.

Methodology:

-

Sample Preparation: Store samples of this compound in containers that simulate the proposed packaging for the final product.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, purity (by HPLC), and degradation products.

-

Data Evaluation: Analyze the data for any significant changes over time to establish the stability profile.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for monitoring the stability of this compound.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid or trifluoroacetic acid) is commonly used.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of the parent compound and its degradation products.

Conclusion

The stability of this compound is a critical consideration for its application in research and drug development. The primary degradation pathway is hydrolysis of the maleimide ring, which is expected to be accelerated by the electron-withdrawing chloro and fluoro substituents on the phenyl ring, particularly under neutral to basic conditions. While generally exhibiting good thermal stability, comprehensive forced degradation and long-term stability studies are essential to fully characterize its stability profile, identify potential degradants, and establish appropriate storage conditions and shelf-life. The experimental protocols and analytical methodologies outlined in this guide provide a framework for conducting such stability assessments.

References

- 1. kinampark.com [kinampark.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

Solubility profile of "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of the compound 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide combines theoretical considerations, qualitative data inferred from the synthesis of analogous compounds, and standardized experimental protocols to offer a robust framework for its handling and application in a research and development setting. This document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug formulation, providing essential information for experimental design and execution. The guide also details a generalized experimental workflow for solubility determination and contextualizes the compound's potential application by illustrating a relevant signaling pathway, given that similar structures are often investigated as tyrosine kinase inhibitors.

Introduction

This compound belongs to the class of N-substituted maleimides, a scaffold of significant interest in medicinal chemistry. The presence of the halogenated phenyl ring suggests that the compound's solubility will be influenced by a balance of polarity and lipophilicity. Understanding the solubility of this compound in various solvents is critical for a wide range of applications, including chemical synthesis, purification, formulation development, and in vitro/in vivo screening. This guide aims to provide a detailed, albeit partially inferred, solubility profile and the necessary experimental protocols for its empirical determination.

Predicted Solubility Profile

The following table summarizes the predicted solubility based on general chemical principles and data from analogous compounds.

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Aprotic, polar solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Highly Soluble | Aprotic, polar solvent, similar to DMSO. |

| Dichloromethane (DCM) | Soluble | A common solvent for organic reactions and chromatography, effective for moderately polar compounds. |

| Chloroform | Soluble | Similar in properties to dichloromethane. |

| Ethyl Acetate | Soluble | A moderately polar solvent, often used in extraction and chromatography for compounds of this nature. |

| Acetone | Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |

| Ethanol | Moderately Soluble | A polar protic solvent; solubility may be moderate due to the presence of the polar maleimide group, but the aromatic ring may limit high solubility.[1] |

| Methanol | Moderately Soluble | A more polar protic solvent than ethanol; similar solubility characteristics are expected. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, commonly used in chromatography. |

| Tetrahydrofuran (THF) | Soluble | A less polar ether solvent, but often effective for a range of organic molecules. |

| Toluene | Sparingly Soluble | A non-polar aromatic solvent; solubility is expected to be limited. |

| Hexane/Heptane | Insoluble | Non-polar aliphatic solvents; the compound's polarity from the dione and halogen substituents would lead to very low solubility. |

| Water | Insoluble | The hydrophobic nature of the substituted phenyl ring and the overall non-polar character of the molecule suggest very low aqueous solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. This method is based on the equilibrium solubility assay, a standard approach in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of the test compound in various solvents.

Materials:

-

This compound (solid)

-

A range of analytical grade solvents (as listed in the table above)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a solvent in which it is highly soluble (e.g., DMSO). This will be used to create a calibration curve.

-

Sample Preparation:

-

Add an excess amount of the solid compound to a pre-weighed vial.

-

Record the exact weight of the compound added.

-

Add a known volume of the test solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using the stock solution.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent, typically expressed in mg/mL or µg/mL.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Potential Signaling Pathway Inhibition

Derivatives of 1H-pyrrole-2,5-dione are known to be investigated as inhibitors of tyrosine kinases, which are crucial in cancer-related signaling pathways such as those mediated by the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4] The diagram below illustrates a simplified, generic signaling pathway that such a compound might inhibit.

Caption: Generic Tyrosine Kinase Inhibitor Signaling Pathway.

Conclusion

While direct quantitative solubility data for this compound is currently scarce, this technical guide provides a foundational understanding of its likely solubility characteristics in a range of common laboratory solvents. The provided experimental protocol offers a standardized method for researchers to determine precise solubility values empirically. Furthermore, the contextualization of this compound within the broader class of tyrosine kinase inhibitors, illustrated by a representative signaling pathway, should aid in the design of relevant biological assays. It is recommended that empirical solubility testing be conducted as a preliminary step in any research or development project involving this compound.

References

- 1. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, a substituted N-arylmaleimide, from maleic anhydride and 3-chloro-4-fluoroaniline. N-substituted maleimides are significant compounds in medicinal chemistry and drug development, serving as versatile scaffolds and intermediates. They are known to be valuable in the synthesis of various biologically active molecules. The protocol herein outlines a reliable two-step synthetic route involving the formation of a maleamic acid intermediate, followed by a dehydration-induced cyclization to yield the target compound. This document is intended to guide researchers in the efficient laboratory-scale synthesis of this and structurally related compounds.

Introduction

N-arylmaleimides are a class of compounds with diverse applications in medicinal chemistry, materials science, and as reagents for bioconjugation. Their synthesis is typically achieved through the reaction of maleic anhydride with a primary arylamine. This process generally proceeds in two distinct stages: the initial formation of an N-arylmaleamic acid, followed by a cyclodehydration step to form the imide ring. The presented protocol details the synthesis of this compound, a halogenated derivative with potential for further functionalization in drug discovery programs.

Reaction Scheme

The synthesis of this compound from maleic anhydride proceeds via a two-step reaction, as illustrated in the following scheme:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of N-(3-Chloro-4-fluorophenyl)maleamic acid

This procedure is adapted from established methods for the synthesis of N-arylmaleamic acids.[1][2][3]

Materials:

-

Maleic anhydride (1.0 eq)

-

3-Chloro-4-fluoroaniline (1.0 eq)

-

Toluene (or a similar inert solvent such as diethyl ether)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.

-

Ice bath

-

Büchner funnel and filtration flask

Procedure:

-

In a three-necked round-bottom flask, dissolve maleic anhydride (1.0 eq) in toluene.

-

While stirring the solution at room temperature, add a solution of 3-chloro-4-fluoroaniline (1.0 eq) in toluene dropwise from the dropping funnel.

-

After the addition is complete, a precipitate of the maleamic acid is expected to form.

-

Continue stirring the suspension at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold toluene to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain N-(3-Chloro-4-fluorophenyl)maleamic acid as a solid. The product is typically of sufficient purity for the next step without further purification.

Part 2: Synthesis of this compound

This cyclization procedure is based on the widely used acetic anhydride and sodium acetate method.[4][5]

Materials:

-

N-(3-Chloro-4-fluorophenyl)maleamic acid (from Part 1)

-

Acetic anhydride

-

Anhydrous sodium acetate (catalytic amount)

-

Ice-cold water

-

Petroleum ether (or cyclohexane for recrystallization)

Equipment:

-

Erlenmeyer flask or round-bottom flask

-

Steam bath or heating mantle

-

Ice bath

-

Büchner funnel and filtration flask

-

Beakers

Procedure:

-

In an Erlenmeyer flask, suspend the N-(3-Chloro-4-fluorophenyl)maleamic acid in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate to the suspension.

-

Gently heat the mixture on a steam bath with swirling until the solid dissolves. Continue heating for approximately 30 minutes.

-

Allow the reaction mixture to cool to near room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Stir the resulting suspension to ensure complete precipitation and to hydrolyze any remaining acetic anhydride.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Wash the solid with a small amount of petroleum ether.

-